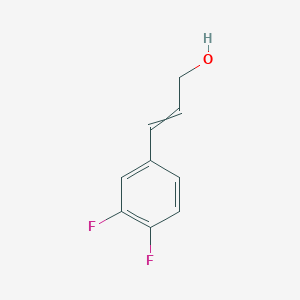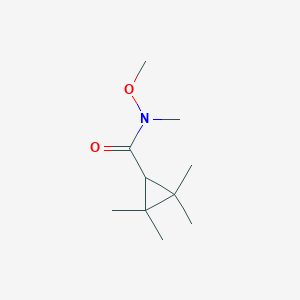
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa is a unique and complex organic compound It is characterized by its cyclopropane ring structure, which is substituted with multiple methyl groups and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa typically involves the reaction of a cyclopropane derivative with methoxy and methyl substituents. One common method is the reaction of a cyclopropane carboxylic acid derivative with methoxyamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methoxy-N-methylacetamide: Similar in structure but lacks the cyclopropane ring.
N-methoxy-N-methylbenzenamine: Contains a benzene ring instead of a cyclopropane ring.
N-methoxy-N-methyl-2-methoxyacetamide: Another methoxy-substituted amide with different substituents.
Uniqueness
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa is unique due to its highly substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for studying the effects of steric hindrance and electronic interactions in various chemical reactions .
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-methoxy-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(10(9,3)4)8(12)11(5)13-6/h7H,1-6H3 |
Clé InChI |
DKMJBZNZCWVJCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C(=O)N(C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
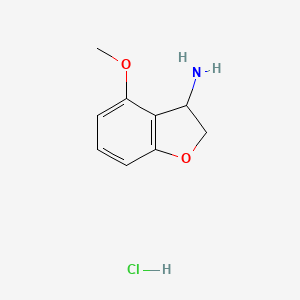
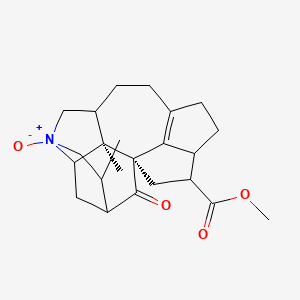
![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)

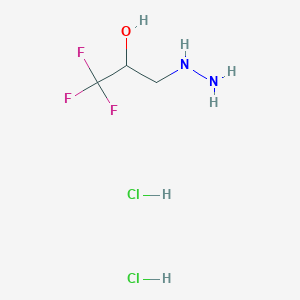
![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
